molecular formula C38H44O4 B1234907 Violerythrin CAS No. 22453-06-1

Violerythrin

Cat. No.: B1234907
CAS No.: 22453-06-1
M. Wt: 564.8 g/mol
InChI Key: DXGGDMSNCNNMOK-KNZSRCDBSA-N
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Description

Violerythrin is a C₄₃-carotenoid aglucone characterized by a conjugated carbonyl group and a unique C₃H₂O substituent linked to one of its lateral methyl groups . It is predominantly isolated from marine organisms such as the sea anemone Actinia equina (AE), where it serves as a major pigment. Recent studies have identified this compound as the dominant carotenoid in AE extracts, with concentrations reaching 1,328.6 mg/kg, surpassing other carotenoids like actinioerythrin (260.2 mg/kg) and β-carotene (550.6 mg/kg) . Its structural complexity and stability under advanced extraction conditions (e.g., HPLC-DAD-MS with C30 columns) make it a subject of interest in food science and biochemistry .

Properties

CAS No.

22453-06-1

Molecular Formula

C38H44O4

Molecular Weight

564.8 g/mol

IUPAC Name

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,5,5-trimethyl-3,4-dioxocyclopenten-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclopent-3-ene-1,2-dione

InChI

InChI=1S/C38H44O4/c1-25(17-13-19-27(3)21-23-31-29(5)33(39)35(41)37(31,7)8)15-11-12-16-26(2)18-14-20-28(4)22-24-32-30(6)34(40)36(42)38(32,9)10/h11-24H,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,25-15+,26-16+,27-19+,28-20+

InChI Key

DXGGDMSNCNNMOK-KNZSRCDBSA-N

SMILES

CC1=C(C(C(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)C2(C)C)C)C)C

Isomeric SMILES

CC1=C(C(C(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)C2(C)C)C)\C)\C)/C)/C

Canonical SMILES

CC1=C(C(C(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)C2(C)C)C)C)C

Synonyms

2,2'-dinor-beta,beta-carotene-3,4,3',4'-tetraone
violerythrin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Violerythrin belongs to a class of nor-carotenoids and shares biosynthetic pathways with structurally related compounds such as actinioerythrin, astacene, and roserythrin. Below is a comparative analysis based on structural, quantitative, and functional properties.

Structural Comparison

Compound Molecular Formula Skeletal Features Key Functional Groups
This compound C₄₃H₆₀O₂ C₄₃-skeleton with cross-conjugation Conjugated carbonyl, C₃H₂O substituent
Actinioerythrin C₃₉H₅₀O₄ C₃₉ nor-carotenoid Protein-bound diosphenol complex
Roserythrin C₄₀H₅₂O₃ Derived from astacene via oxidation Quinoxaline-reactive carbonyl groups
β-Carotene C₄₀H₅₆ Linear polyene chain Terminal cyclohexene rings
  • This compound vs. Actinioerythrin: this compound’s elongated C₄₃-skeleton and cross-conjugation distinguish it from actinioerythrin’s shorter C₃₉ nor-carotenoid structure. Actinioerythrin’s diosphenol moiety often forms protein complexes, complicating its extraction .
  • This compound vs. Roserythrin: Both derive from astacene, but this compound is an intermediate in roserythrin synthesis. Roserythrin’s quinoxaline reactivity contrasts with this compound’s stability under alkaline conditions .

Quantitative Analysis in Actinia equina

Compound Concentration (mg/kg) Extraction Efficiency
This compound 1,328.6 High (optimized via HPLC-DAD-MS)
Actinioerythrin 260.2 Low (protein-bound; extraction method-sensitive)
β-Carotene 550.6 Moderate (standard solvent extraction)
Lutein 150.2 Moderate (polar solvent-dependent)

This compound’s dominance in AE extracts highlights its superior stability and solubility under modern analytical conditions compared to actinioerythrin, which is often underreported due to protein complexation .

Functional and Spectral Properties

  • Absorption Spectra: this compound exhibits a round-shaped visible absorption spectrum with a hypsochromic shift upon hydride reduction, indicative of cross-conjugation. Actinioerythrin’s spectrum shows bathochromic shifts due to diosphenol-protein interactions .
  • Mass Spectrometry: this compound’s fragmentation pattern reveals in-chain cleavages consistent with its C₃H₂O substituent, while actinioerythrin displays fragments characteristic of nor-carotenoids .

Research Implications and Discrepancies

Earlier studies cited actinioerythrin as AE’s primary carotenoid , but advanced techniques like HPLC-DAD-MS have revealed this compound’s dominance. This discrepancy emphasizes methodological impacts on carotenoid quantification .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Violerythrin
Reactant of Route 2
Violerythrin

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